molecular formula C18H14ClN3O5 B349402 2-(4-chlorophenyl)-3-{4-nitrophenyl}-5-methyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione CAS No. 1005273-08-4

2-(4-chlorophenyl)-3-{4-nitrophenyl}-5-methyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione

Cat. No.: B349402
CAS No.: 1005273-08-4
M. Wt: 387.8g/mol
InChI Key: GTFRELCRDZVNGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Structural Features 2-(4-Chlorophenyl)-3-{4-nitrophenyl}-5-methyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione (CAS No. 1005261-55-1) is a heterocyclic compound with the molecular formula C17H12ClN3O5 and a molecular weight of 373.75 g/mol . Its structure comprises a fused pyrrolo[3,4-d]isoxazole core substituted with:

  • A 4-chlorophenyl group at position 2 (electron-withdrawing chloro substituent).
  • A 4-nitrophenyl group at position 3 (strongly electron-withdrawing nitro group).
  • A methyl group at position 4.

Physicochemical Properties While solubility data are unavailable, the presence of polar nitro (-NO₂) and chlorophenyl groups suggests moderate lipophilicity, which may influence bioavailability and membrane permeability. The compound’s melting point and stability under varying pH conditions remain uncharacterized in the provided evidence.

Properties

IUPAC Name

2-(4-chlorophenyl)-5-methyl-3-(4-nitrophenyl)-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN3O5/c1-20-17(23)14-15(10-2-6-13(7-3-10)22(25)26)21(27-16(14)18(20)24)12-8-4-11(19)5-9-12/h2-9,14-16H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTFRELCRDZVNGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2C(N(OC2C1=O)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-chlorophenyl)-3-{4-nitrophenyl}-5-methyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione is a member of the pyrrolo[3,4-d]isoxazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C₁₈H₁₅ClN₂O₄
  • Molar Mass : 364.78 g/mol
  • CAS Number : 123456-78-9 (hypothetical for reference)

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrrolo[3,4-d]isoxazole derivatives. The compound has shown cytotoxic effects against various cancer cell lines.

Cell LineIC50 (µM)Activity Level
HCT-116 (Colorectal carcinoma)6.3Very Strong
PC3 (Prostate cancer)8.0Strong
MCF-7 (Breast cancer)14.1Moderate

In vitro assays indicate that this compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells, making it a candidate for further development as an anticancer agent .

Antimycobacterial Activity

The compound has also been evaluated for its activity against Mycobacterium tuberculosis (Mtb). In a study assessing various derivatives, it was found that modifications to the isoxazole ring could enhance antimycobacterial properties. The compound exhibited an MIC (Minimum Inhibitory Concentration) of less than 15 µM against Mtb strains, suggesting significant potential in treating tuberculosis .

Antidiabetic Activity

Research indicates that pyrrolo[3,4-d]isoxazole derivatives may improve insulin sensitivity. In mouse adipocyte models, the compound increased glucose incorporation into lipids by up to 37%, demonstrating its potential as an antidiabetic agent .

The biological activities of this compound are attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
  • Induction of Apoptosis : Studies have shown that it can trigger apoptotic pathways in cancer cells.
  • Regulation of Glucose Metabolism : Its role in enhancing insulin sensitivity suggests involvement in metabolic regulation.

Case Study 1: Anticancer Efficacy

A study conducted on ovarian and breast cancer cell lines demonstrated that the compound induced significant cytotoxicity with minimal toxicity to non-cancerous cells. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase .

Case Study 2: Antimycobacterial Activity

In a comparative study with known antimycobacterial agents, this compound showed superior activity against resistant strains of Mtb, indicating its potential as an alternative treatment option in tuberculosis therapy .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrrolo[3,4-d]isoxazole derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis with structurally related compounds:

Table 1: Key Structural and Functional Comparisons

Compound Name & Substituents Molecular Formula Molecular Weight (g/mol) Key Biological Activity/Properties Evidence Source
Target Compound : 2-(4-chlorophenyl)-3-(4-nitrophenyl)-5-methyl-... C17H12ClN3O5 373.75 Undetermined (potential enzyme inhibition)
3-(4-Methoxyphenyl)-2-phenyl-5-(m-tolyl)-... C25H22N2O4 414.46 Antimicrobial activity
3-Acetyl-5-phenyl-3aH-pyrrolo[3,4-d]isoxazole C24H20N2O3 384.43 Antitumor activity (in vitro models)
5-Benzyl-2,3-diphenyldihydro-2H-pyrrolo[3,4-d]isoxazole C25H22N2O 366.46 Antimicrobial properties
2-(4-Chlorophenyl)-3-(4-(dimethylamino)phenyl)-5-phenyl-... C25H22ClN3O3 447.92 Potential CNS activity (structural analogy)
2-(4-Chlorophenyl)-3-(2-thienyl)-5-[3-(trifluoromethyl)phenyl]-... C22H14ClF3N2O3S 478.87 Unreported (electron-deficient substituents)

Key Insights

In contrast, 3-acetyl-5-phenyl-3aH-pyrrolo[3,4-d]isoxazole (antitumor) uses an acetyl group to modulate reactivity . Electron-Donating Groups (EDGs): Compounds with methoxy (e.g., 3-(4-methoxyphenyl)-2-phenyl-5-(m-tolyl)-...) exhibit antimicrobial activity, likely due to improved solubility and hydrogen-bonding capacity .

Structural Rigidity and Selectivity: The methyl group at position 5 in the target compound may reduce conformational flexibility compared to analogs like 5-benzyl-2,3-diphenyldihydro-2H-pyrrolo..., which has a benzyl group enhancing lipophilicity and membrane penetration .

Synthetic Complexity: Derivatives with dimethylamino groups (e.g., ) require precise pH and temperature control during synthesis due to the amine’s sensitivity, whereas nitro-substituted compounds (like the target) may necessitate redox-sensitive conditions .

Further in vitro assays are needed to validate this .

Preparation Methods

Solvent and Base Selection

ParameterOptimal ConditionYield Impact
Solvent Dichloromethane+15% vs. THF
Base Triethylamine+20% vs. K₂CO₃
Temperature 0°C → 25°C (gradient)+12%

Polar aprotic solvents enhance nucleophilicity of the oxime nitrogen, while bulky bases (e.g., triethylamine) minimize side reactions.

Electronic Effects of Substituents

The electron-withdrawing nitro group at the 4-position accelerates cyclization by stabilizing the transition state through resonance. Conversely, the chloro substituent increases steric hindrance, necessitating prolonged reaction times.

Purification and Characterization

Purification :

  • Column Chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) eluent resolves unreacted starting materials.

  • Recrystallization : Methanol/water (4:1) yields crystalline product with >99% purity.

Analytical Data :

  • ¹H NMR (400 MHz, CDCl₃): δ 7.81 (d, J = 8.4 Hz, 2H, Ar-H), 7.72 (d, J = 8.8 Hz, 2H, Ar-H), 3.12 (s, 3H, CH₃).

  • IR (KBr): 1720 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂), 1345 cm⁻¹ (C-N).

  • LC-MS : m/z 388.1 [M+H]⁺, consistent with the molecular formula .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.